![molecular formula C9H15NO2 B12311000 Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is an organic compound with the molecular formula C9H15NO2. It is a heterocyclic compound containing a pyrrole ring fused with a cyclopentane ring, and an ester functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid under acidic conditions to facilitate cyclization . The reaction conditions often include heating and the use of a solvent such as toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- Methyl hexahydrocyclopenta[c]pyrrole-3a-carboxylate
- Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Uniqueness
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)10-6-5-9/h7,10H,2-6H2,1H3 |
InChI Key |
HRTPFAHCMCRODE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC1NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


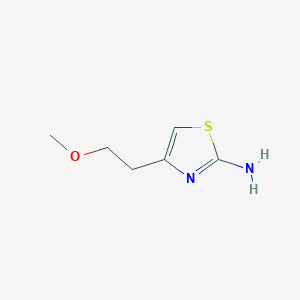
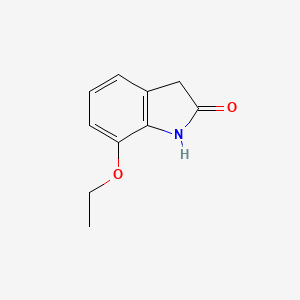
![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)
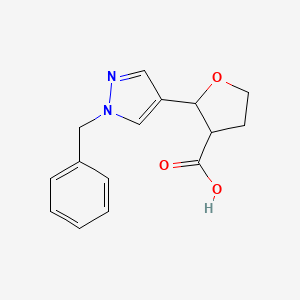

![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
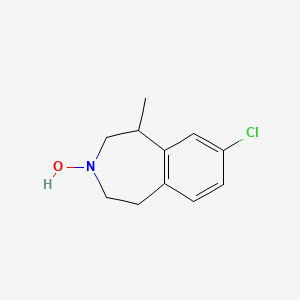
![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
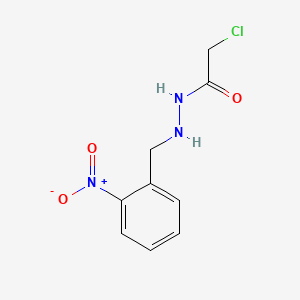
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
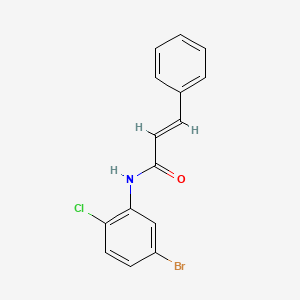
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
